1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
Description
This compound is a quinolin-4(1H)-one derivative featuring a 3-chlorobenzyl group at position 1, a fluorine atom at position 6, and a 4-isopropylphenylsulfonyl moiety at position 2. The sulfonyl group and halogen substitutions (Cl, F) are common in bioactive molecules, contributing to enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFNO3S/c1-16(2)18-6-9-21(10-7-18)32(30,31)24-15-28(14-17-4-3-5-19(26)12-17)23-11-8-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZWVYSFSMFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Chlorobenzyl Substitution: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C19H19ClF N2O2S
- Molecular Weight : 372.89 g/mol
- Key Functional Groups :
- Quinoline core
- Sulfonyl group
- Fluoro and chloro substituents
Anticancer Activity
Recent studies have indicated that quinoline derivatives, including the compound , exhibit significant anticancer properties. The mechanism involves the inhibition of heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited HSP90 function, leading to reduced viability of cancer cells in vitro .
Anti-inflammatory Properties
The sulfonamide structure present in this compound is known for its anti-inflammatory effects. Research has shown that sulfonamide derivatives can modulate chemokine receptor activity, particularly CXCR3, which plays a role in inflammatory responses.
- Case Study : A patent application highlighted the use of sulfonamide compounds for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents can enhance the efficacy against various bacterial strains.
- Research Findings : A study on related quinoline compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of HSP90 | |
| Anti-inflammatory | Modulation of CXCR3 | |
| Antimicrobial | Inhibition against bacterial strains |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of quinoline derivatives:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Fluoro group | Enhances lipophilicity | General knowledge |
| Chloro group | Increases biological activity | General knowledge |
| Sulfonyl group | Improves solubility and stability | General knowledge |
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Substituent Position Sensitivity : The 3-chlorobenzyl group in the target compound vs. the 4-chlorobenzyl group in ’s analog may alter steric hindrance and binding to hydrophobic pockets in target proteins .
- Fluorine vs. Ethoxy at C6 : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the ethoxy group in ’s analog, which may increase lipophilicity .
Biological Activity
1-(3-Chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure
The compound features a quinoline backbone with specific substituents that contribute to its pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research has demonstrated that quinoline derivatives exhibit various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The specific compound has shown promising results in several studies.
Anticancer Activity
A significant focus of research has been on the compound's anticancer properties. In vitro studies have indicated that it possesses cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).
- Methodology : The viability of cells was assessed using MTS assays after exposure to varying concentrations of the compound.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 1 | MDA-MB-231 | 10 | <47 |
| 1 | MDA-MB-231 | 25 | ~30 |
| 1 | PC-3 | 15 | 56 |
| 1 | MRC-5 | 15 | >82 |
The data indicates a concentration-dependent decrease in cell viability, particularly in breast and prostate cancer cell lines, suggesting significant anticancer potential.
The mechanism through which this compound exerts its effects involves the inhibition of critical pathways associated with cancer cell proliferation. Notably, it has been shown to induce degradation of Hsp90 client proteins, such as Cdk4, which are essential for cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies indicate that it may inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results suggest that the compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Properties :
- Molecular Docking Studies :
- Toxicological Assessments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
